molecular formula C17H22N2O4 B6092239 (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine

(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No.: B6092239
M. Wt: 318.4 g/mol
InChI Key: SVUQFMKEVBMJHA-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine, can be achieved through various methods. Common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, cyclocondensation reactions involving amino acids and aldehydes can be employed to form the pyrrolopyrazine core .

Industrial Production Methods: Industrial production of such compounds often involves optimizing reaction conditions to increase yield and purity. Multicomponent reactions and the use of catalysts like p-toluenesulfonic acid are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the pyrrolopyrazine scaffold .

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation reactions. The reaction conditions often involve mild temperatures and solvents like ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.C4H4O4/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13;5-3(6)1-2-4(7)8/h4,7,9,11H,1-3,5-6,8,10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQFMKEVBMJHA-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NCCN3C2=CC=C3.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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